ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate
Description
Ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate is a synthetic small molecule characterized by a piperidine core substituted with an ethyl carboxylate ester at position 1 and an amide-linked propanoyl chain terminating in a 6-fluoroindole moiety at position 2.
Properties
IUPAC Name |
ethyl 4-[3-(6-fluoroindol-1-yl)propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-26-19(25)23-10-6-16(7-11-23)21-18(24)8-12-22-9-5-14-3-4-15(20)13-17(14)22/h3-5,9,13,16H,2,6-8,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJWATVFGHSQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propanoyl Group: The indole derivative is then acylated with 3-bromopropanoyl chloride in the presence of a base like triethylamine.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The final step involves coupling the indole derivative with the piperidine carboxylate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Formation of indole N-oxides
Reduction: Conversion to alcohols or amines
Substitution: Formation of substituted indoles
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that compounds containing indole and piperidine moieties exhibit significant anticancer properties. Ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the indole ring is crucial as it mimics natural compounds that interact with cellular pathways involved in cancer proliferation .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Research suggests that derivatives of indole can possess broad-spectrum antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria . this compound's unique structure may enhance its efficacy against such pathogens.
Neuropharmacological Applications
The indole structure is often associated with neuropharmacological effects, including antidepressant and anxiolytic activities. Preliminary investigations into the compound's interaction with serotonin receptors suggest it may influence mood regulation and anxiety levels . This opens avenues for further research into its potential as a therapeutic agent for mental health disorders.
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
Case Study 2: Antimicrobial Evaluation
A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluoro group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to biological effects.
Comparison with Similar Compounds
Structural Features
Key structural analogs are compared in Table 1.
Table 1: Structural Comparison of Ethyl 4-{[3-(6-Fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate and Related Compounds
Electronic and Steric Effects
- Fluorine Substitution : The 6-fluoroindole group in the target compound and the 5,6-difluoroindole in enhance electron-withdrawing effects, which may influence binding to aromatic receptors or enzymes .
- Core Heterocycle : Piperidine (target) vs. piperazine () alters basicity and hydrogen-bonding capacity. Piperazine’s additional nitrogen increases polarity but reduces lipophilicity .
Q & A
Q. What are the key steps in synthesizing ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate?
The synthesis typically involves multi-step reactions, including:
- Piperidine core formation : Alkylation or acylation of the piperidine ring to introduce the ethyl carboxylate group.
- Indole coupling : Reacting 6-fluoroindole with a propanoyl chloride derivative via nucleophilic substitution or coupling agents (e.g., EDCl/HOBt) to form the propanoyl-indole intermediate.
- Amide bond formation : Linking the propanoyl-indole moiety to the piperidine ring using carbodiimide-mediated coupling. Purification often employs column chromatography or recrystallization .
Q. Which analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : To confirm substituent positions and purity (¹H/¹³C NMR).
- HPLC-MS : For molecular weight verification and assessing synthetic yield.
- X-ray crystallography : To resolve conformational stability, particularly for the piperidine and indole moieties .
Q. How does the fluorine substituent on the indole ring influence stability?
Fluorine’s electronegativity enhances metabolic stability by reducing oxidative degradation. Crystallographic data show that the 6-fluoro group stabilizes the indole ring’s conformation through weak hydrogen-bonding interactions with adjacent functional groups .
Q. What are the recommended storage conditions for this compound?
Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and amide groups. Use desiccants to minimize moisture absorption, which can degrade the compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications to explore SAR include:
- Indole substituents : Replacing 6-fluoro with other halogens (e.g., Cl) to assess potency changes in kinase inhibition.
- Piperidine modifications : Introducing methyl or hydroxyl groups to alter solubility and binding affinity.
- Ester vs. carboxylic acid : Testing hydrolyzed derivatives for improved pharmacokinetics. Comparative assays (e.g., kinase profiling) and molecular docking are critical for SAR validation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase studies) or impurity profiles. Mitigation strategies:
- Reproducibility checks : Validate results across multiple labs using standardized protocols.
- Metabolite screening : Use LC-MS to rule out degradation products interfering with assays.
- Orthogonal assays : Combine enzymatic assays with cell-based readouts (e.g., proliferation inhibition) .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS.
- Metabolite identification : Use bile-duct cannulated rats to track hepatic clearance.
- CNS penetration : Evaluate blood-brain barrier permeability in transgenic mice if neurological targets are suspected .
Q. How do solvent systems impact reaction efficiency during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction yields but may require rigorous drying. Non-polar solvents (e.g., THF) improve regioselectivity in indole alkylation. Solvent choice should balance reactivity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
